molecular formula C7H7ClOS B13607371 2-(5-Chlorothiophen-2-yl)-2-methyloxirane

2-(5-Chlorothiophen-2-yl)-2-methyloxirane

Cat. No.: B13607371
M. Wt: 174.65 g/mol
InChI Key: PPHKMAMVHOSXNO-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an oxirane ring attached to the 2-position of the thiophene ring. The presence of both the thiophene and oxirane rings in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Diols

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)-2-methyloxirane
  • 2-(5-Iodothiophen-2-yl)-2-methyloxirane
  • 2-(5-Methylthiophen-2-yl)-2-methyloxirane

Uniqueness

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the thiophene and oxirane rings provides a unique structural framework that can interact with biological targets in distinct ways compared to other similar compounds .

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-methyloxirane

InChI

InChI=1S/C7H7ClOS/c1-7(4-9-7)5-2-3-6(8)10-5/h2-3H,4H2,1H3

InChI Key

PPHKMAMVHOSXNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(S2)Cl

Origin of Product

United States

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